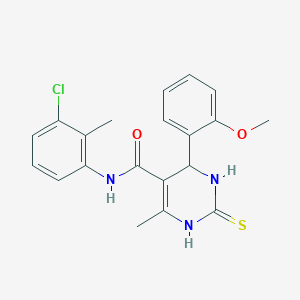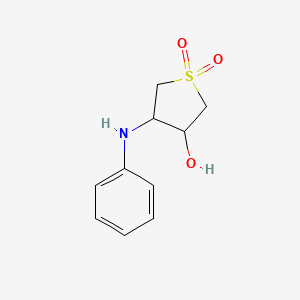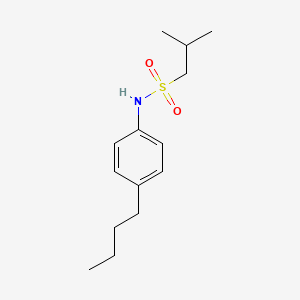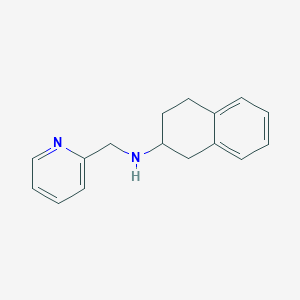![molecular formula C16H13FN2O5 B5175191 N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B5175191.png)
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine, also known as FFA, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. FFA is a derivative of the natural amino acid glycine and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is not fully understood, but it is believed to act through multiple pathways. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can reduce tumor growth, inflammation, and improve cognitive function.
実験室実験の利点と制限
One advantage of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is its stability, which allows for long-term storage and use in experiments. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine research. One area of interest is the potential use of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine as a therapeutic agent for cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and delivery method for N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine in these applications. Another area of interest is the development of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine derivatives with improved solubility and potency. Overall, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has shown promise as a potential therapeutic agent and further research is needed to fully understand its potential.
In conclusion, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can be synthesized through a multi-step process and has been studied for its potential therapeutic applications in various fields of research. The mechanism of action of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine is not fully understood, but it is believed to act through multiple pathways. N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have a variety of biochemical and physiological effects, and has advantages and limitations for lab experiments. There are several future directions for N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine research, including its potential use as a therapeutic agent and the development of N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine derivatives with improved solubility and potency.
合成法
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine can be synthesized through a multi-step process that involves the reaction of 4-fluorophenylacetic acid with 2-furoyl chloride followed by the reaction with glycine. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurological disorders. In cancer research, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
2-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O5/c17-11-5-3-10(4-6-11)8-12(15(22)18-9-14(20)21)19-16(23)13-2-1-7-24-13/h1-8H,9H2,(H,18,22)(H,19,23)(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCINJAGRVHSJV-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5175127.png)


![benzyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5175137.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5175146.png)
![N-[(1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5175150.png)
![N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide](/img/structure/B5175163.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5175171.png)
![3-(2-chlorophenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5175177.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5175183.png)


![4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5175218.png)